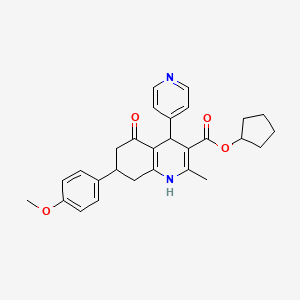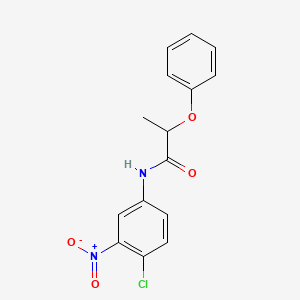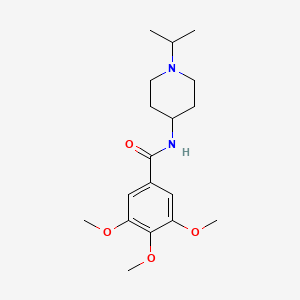![molecular formula C12H15N5 B4884701 N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyrazinamine](/img/structure/B4884701.png)
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyrazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyrazinamine, also known as DMAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyrazinamine is not fully understood, but it is believed to act as a Lewis base catalyst, facilitating the transfer of electrons between reactants. This allows for the formation of new chemical bonds, leading to the desired product.
Biochemical and Physiological Effects:
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyrazinamine has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic and has low levels of toxicity when compared to other chemical compounds. It has also been shown to be relatively stable under various conditions, making it an attractive compound for use in various applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyrazinamine is its high catalytic activity in various chemical reactions. It is also relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, one of the limitations of N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyrazinamine is its relatively high cost compared to other catalysts. Additionally, its mechanism of action is not fully understood, which may limit its use in certain applications.
Future Directions
There are several future directions for research on N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyrazinamine. One area of research could focus on further understanding its mechanism of action, which could lead to the development of more effective catalysts. Additionally, research could be conducted on the use of N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyrazinamine in drug discovery, as it has shown promise as a building block for biologically active compounds. Finally, research could be conducted on the use of N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyrazinamine in various environmental applications, such as catalyzing the degradation of pollutants.
Conclusion:
In conclusion, N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyrazinamine is a highly versatile and promising chemical compound that has potential applications in various fields. Its high catalytic activity, relative stability, and low toxicity make it an attractive compound for use in lab experiments. Further research is needed to fully understand its mechanism of action and explore its potential applications in drug discovery and environmental applications.
Synthesis Methods
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyrazinamine can be synthesized through a multi-step process involving the reaction of 2-pyrazinamine with 2-chloro-3-(dimethylamino)pyridine. The resulting compound is then subjected to various purification steps to obtain pure N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyrazinamine. This synthesis method has been well-established and is widely used in the scientific community.
Scientific Research Applications
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyrazinamine has been extensively studied for its potential applications in various fields, including organic synthesis, catalysis, and drug discovery. It has been shown to be a highly effective catalyst in various chemical reactions, including acylation, alkylation, and esterification. Additionally, it has been used as a building block for the synthesis of various biologically active compounds.
properties
IUPAC Name |
N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c1-17(2)12-10(4-3-5-15-12)8-16-11-9-13-6-7-14-11/h3-7,9H,8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHUSVYSDZFDDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)CNC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrazin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-adamantyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]ethanamine](/img/structure/B4884636.png)

![2,2-dimethyl-N-{1-[1-(4-oxo-4-phenylbutanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B4884649.png)

![N~1~-(sec-butyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B4884678.png)

![7,8-dimethyl-2-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4884687.png)
![methyl 1,2-dimethyl-4-[4-(methylthio)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4884689.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}benzamide](/img/structure/B4884703.png)

![1,1'-oxybis{4-[(4-chlorophenyl)sulfonyl]benzene}](/img/structure/B4884709.png)
![1-[9-allyl-2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]-1-propanone hydrochloride](/img/structure/B4884715.png)
